molecular formula C19H16N4O6S3 B2373523 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899758-44-2

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No. B2373523
CAS RN: 899758-44-2
M. Wt: 492.54
InChI Key: OWIASNNEMSRJRX-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H16N4O6S3 and its molecular weight is 492.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Sulfonamide Hybrids Synthesis : Sulfonamide derivatives, including those similar to the compound , have been synthesized and shown to exhibit significant antimicrobial activities. Specifically, certain derivatives demonstrated potent action against various bacteria (Hussein, 2018).

  • Efficient Synthesis and Antibacterial Activity : The synthesis of novel derivatives, including heteroaryl-thiazoles, showed promising antibacterial properties, underscoring the potential of such compounds in antimicrobial research (Bondock et al., 2013).

  • Novel Thiazole Derivatives : A study focusing on the synthesis of novel thiazole derivatives, closely related to the compound of interest, highlighted their effectiveness as antimicrobial and antifungal agents (Dawbaa et al., 2021).

Anticancer and Antioxidant Activities

  • Sultams Derived from Saccharin : A series of N-substituted saccharins, structurally similar to the compound , demonstrated significant anticancer and antioxidant activities. This study underscores the potential of such compounds in therapeutic applications, particularly in oncology (Al-Fayez et al., 2022).

  • Anticancer Evaluation of Pyrazole Derivatives : Pyrazole derivatives, related to the compound of interest, showed notable anticancer activity against Ehrlich ascites carcinoma cells, suggesting their potential in cancer treatment research (El-Gaby et al., 2017).

Other Biological Activities

  • MMP Inhibitors in Tissue Damage : Certain derivatives combining benzisothiazole and 4-thiazolidinone frameworks exhibited significant anti-inflammatory and potential wound healing effects, indicating their applicability in tissue damage research (Incerti et al., 2018).

  • Anticonvulsant Agents : Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated protection against picrotoxin-induced convulsion (Farag et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit tnik (traf2- and nck-interacting kinase), a kinase involved in the wnt signaling pathway

Mode of Action

If it indeed targets TNIK like its analogs, it might inhibit the kinase activity of TNIK, thereby affecting the Wnt signaling pathway . This could lead to changes in cell proliferation and differentiation, which are regulated by the Wnt pathway.

Biochemical Pathways

The Wnt signaling pathway could be one of the biochemical pathways affected by this compound, given its potential target. The Wnt pathway plays a crucial role in cell proliferation, differentiation, and migration. Inhibition of TNIK could disrupt these processes, potentially leading to the suppression of tumor growth in cancers where the Wnt pathway is overactive .

Result of Action

If it inhibits tnik and affects the wnt pathway like its analogs, it could potentially suppress tumor growth in cancers where the wnt pathway is overactive .

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S3/c1-12(23-18(25)15-4-2-3-5-16(15)32(23,28)29)17(24)21-13-6-8-14(9-7-13)31(26,27)22-19-20-10-11-30-19/h2-12H,1H3,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIASNNEMSRJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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